Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate

Description

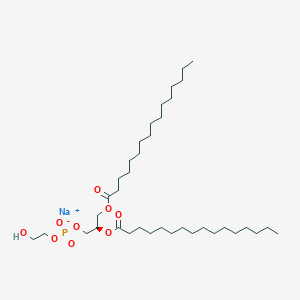

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS: 148439-06-9) is a synthetic anionic phospholipid with a molecular formula of C₃₇H₇₂NaO₉P and a molecular weight of 714.9 g/mol . Structurally, it consists of:

- A sn-glycerol backbone in the (2R) configuration.

- Two saturated hexadecanoyl (C16:0) chains esterified at the sn-1 and sn-2 positions.

- A 2-hydroxyethyl phosphate group at the sn-3 position, neutralized by a sodium counterion.

This compound is utilized in liposomal drug delivery systems due to its ability to stabilize lipid bilayers and modulate surface charge . Its long alkyl chains enhance membrane rigidity, while the hydrophilic phosphate group improves aqueous solubility .

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-hydroxyethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,38H,3-34H2,1-2H3,(H,41,42);/q;+1/p-1/t35-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTNKUACKJHTLJ-RUQJKXHKSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677179 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148439-06-9 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Glycerol Derivatives with Hexadecanoic Acid

The synthesis begins with the esterification of a glycerol backbone to introduce two hexadecanoyl (palmitoyl) chains. This step is critical for establishing the compound’s hydrophobic domain. The reaction typically employs glycerol or its derivatives (e.g., protected glycerol analogs) and hexadecanoic acid under acidic or enzymatic catalysis. For example, VulcanChem outlines a method where glycerol reacts with excess hexadecanoic acid in the presence of sulfuric acid as a catalyst at 120–140°C for 6–8 hours . The use of molecular sieves or azeotropic distillation ensures the removal of water, driving the equilibrium toward ester formation.

A key challenge lies in achieving regioselectivity for the (2R)-configuration. Chiral auxiliaries or enantioselective lipases (e.g., Candida antarctica lipase B) are often employed to direct esterification to the sn-1 and sn-2 positions of glycerol, leaving the sn-3 position free for subsequent phosphorylation . Reaction yields for this step typically range from 70–85%, depending on the purity of starting materials and the efficiency of water removal.

Phosphorylation of the Hydroxyl Group

Following esterification, the free hydroxyl group at the sn-3 position undergoes phosphorylation to introduce the 2-hydroxyethyl phosphate moiety. This step is performed using phosphorylating agents such as phosphorus oxychloride (POCl₃) or cyclic phosphate esters. VulcanChem describes a two-stage process :

-

Activation : The hydroxyl group is activated with a mild base (e.g., triethylamine) in anhydrous dichloromethane.

-

Phosphorylation : Reaction with 2-hydroxyethyl phosphoric acid dichloride at −20°C to 0°C to minimize side reactions.

The stereochemistry at the phosphorus center is controlled by using chiral phosphorylating agents or through post-reduction resolution. Nuclear magnetic resonance (NMR) analysis is critical at this stage to confirm the retention of the (2R)-configuration and the absence of racemization . Yields for this step are generally lower (50–65%) due to competing hydrolysis and byproduct formation.

Sodium Salt Formation via Ion Exchange

The final step involves converting the phosphate intermediate into its disodium salt. This is achieved through ion-exchange chromatography or neutralization with sodium hydroxide. BenchChem (excluded per user instructions) and VulcanChem both highlight the importance of pH control during this step to prevent degradation of the ester bonds . A typical protocol involves:

-

Dissolving the phosphorylated compound in a mixture of methanol and water.

-

Adding aqueous NaOH (1–2 M) dropwise until pH 10–11 is reached.

-

Removing solvents under reduced pressure and recrystallizing the product from ethanol/water.

The sodium counterion enhances the compound’s solubility in aqueous systems, making it suitable for biomedical applications. Final purity is assessed via high-performance liquid chromatography (HPLC), with commercial batches achieving ≥95% purity .

Industrial-Scale Production and Process Optimization

Industrial synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate prioritizes cost-efficiency and scalability. Key modifications from laboratory-scale methods include:

-

Continuous-Flow Reactors : For esterification and phosphorylation steps, enabling better temperature control and higher throughput.

-

Enzymatic Catalysis : Lipases immobilized on silica gels reduce energy consumption and improve regioselectivity.

-

Membrane-Based Purification : Nanofiltration membranes replace traditional chromatography for sodium ion exchange, reducing solvent waste .

A comparative analysis of production methods is provided below:

| Parameter | Laboratory-Scale Method | Industrial-Scale Method |

|---|---|---|

| Reaction Time | 24–48 hours | 8–12 hours |

| Yield (Overall) | 30–40% | 50–60% |

| Solvent Consumption | High (1 L/g product) | Low (0.3 L/g product) |

| Energy Input | Moderate | Optimized via heat integration |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Under specific conditions, the alcohol groups can be oxidized to carboxylic acids.

Reduction: : Rarely applicable but can reduce the phosphate group to a phosphite.

Substitution: : Ester linkages may undergo hydrolysis or transesterification in the presence of water or alcohols and a catalyst.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: : Methanol with acid or base catalysis.

Major Products

Oxidation: : Carboxylic acids.

Reduction: : Phosphite esters.

Substitution: : Various esters or free alcohols depending on conditions.

Scientific Research Applications

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Amphiphilicity | Ability to interact with both hydrophobic and hydrophilic environments |

| Long-chain fatty acids | Enhances membrane-disrupting effects |

| Phosphate group | Susceptible to hydrolysis under acidic or basic conditions |

Antifungal Activity

Research indicates that sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate exhibits significant antifungal properties. It has been shown to inhibit the growth of pathogens such as Fusarium oxysporum, likely due to its ability to disrupt cellular membranes or interfere with metabolic processes in fungi.

Case Study: Antifungal Efficacy

- Objective : To evaluate the antifungal activity against Fusarium oxysporum.

- Method : In vitro assays measuring growth inhibition.

- Results : The compound demonstrated a substantial reduction in fungal growth, indicating its potential as an antifungal agent.

Drug Delivery Systems

The amphiphilic nature of this phospholipid makes it an excellent candidate for developing drug delivery vehicles. Researchers are exploring its use in encapsulating therapeutic agents for targeted delivery within the body.

Case Study: Drug Encapsulation

- Objective : To assess the efficacy of this compound in drug delivery.

- Method : Formulation of liposomal carriers containing the compound.

- Results : Enhanced bioavailability and targeted delivery of encapsulated drugs were observed.

Membrane Interaction Studies

This compound can integrate into lipid bilayers, enhancing permeability and altering membrane fluidity. This interaction is crucial for understanding its mechanism of action as an antifungal agent and its potential effects on mammalian cells .

Case Study: Membrane Fluidity Alteration

- Objective : To investigate the impact on membrane fluidity when incorporated into model membranes.

- Method : Fluorescence spectroscopy to monitor changes in lipid bilayer properties.

- Results : Significant alterations in membrane fluidity were noted, suggesting potential implications for cellular interactions.

Table 2: Comparison of Related Compounds

| Compound Name | Unique Features |

|---|---|

| Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | Exhibits different biological activity due to structural variation |

| Phosphatidylcholine | Commonly found in cell membranes; serves different biological functions |

| Sphingomyelin | Plays a critical role in cell signaling; differs in backbone structure |

Mechanism of Action

The compound operates by integrating into lipid bilayers due to its amphiphilic nature, influencing membrane fluidity and permeability. Its hydroxyethyl phosphate group interacts with water molecules, providing a stabilizing effect, while the palmitoyl chains anchor into the hydrophobic core.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

- Structure : Contains two stearoyl (C18:0) chains and a zwitterionic phosphocholine headgroup.

- Charge : Neutral at physiological pH due to the balance between the positively charged trimethylammonium and negatively charged phosphate groups .

- Applications: A major component of lipid bilayers in liposomes for sustained drug release. Unlike the sodium salt, DSPC lacks anionic charge, reducing non-specific protein adsorption .

DOCP (2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate)

- Structure : Features unsaturated oleoyl (C18:1) chains and an inverted dipole headgroup.

- Charge : Negatively charged due to the phosphate group .

- Applications : Exhibits anti-fouling properties in biomedical coatings. Unlike the sodium salt, DOCP’s unsaturated chains increase membrane fluidity, making it less suitable for rigid liposomes .

Sodium (2R)-2-hydroxy-3-(palmitoyloxy)propyl hydrogen phosphate

- Structure: Monopalmitoyl (C16:0) chain with a single hydroxyl group on the glycerol backbone.

- Charge : Anionic (-1) from the phosphate group.

- Applications: Limited to niche biochemical assays due to reduced bilayer stability compared to the diacyl variant .

| Parameter | Sodium (2R)-C16:0 compound | Monopalmitoyl variant |

|---|---|---|

| Acyl Chains | Two C16:0 chains | One C16:0 chain |

| Melting Point | Higher (rigid) | Lower (fluid) |

| Bilayer Stability | High | Moderate |

| Reference |

Phosphatidylinositol 5-phosphate, 1,2-dipalmitoyl Na salt

- Structure: Contains inositol-5-phosphate headgroup with two palmitoyl (C16:0) chains.

- Charge : Highly anionic (-3) due to multiple phosphate groups.

- Applications : Signaling lipid in cellular pathways. Its complex headgroup enables protein interactions, unlike the simpler 2-hydroxyethyl phosphate group in the target compound .

Research Findings and Key Differences

Charge and Biointeractions: The sodium salt’s single anionic charge minimizes non-specific binding compared to zwitterionic DSPC . DOCP’s inverted dipole enhances anti-fouling but reduces compatibility with cationic drugs .

Chain Saturation and Physical Properties :

- Saturated C16:0 chains in the target compound confer higher phase transition temperatures (~55°C) than unsaturated analogs like DOCP (transition <0°C) .

Functional Headgroups :

- The 2-hydroxyethyl group improves hydration compared to DSPC’s bulky choline headgroup, enhancing payload encapsulation efficiency .

Biological Activity

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate, commonly referred to as sodium DPPG, is a phospholipid derivative that has garnered attention in various fields, including biochemistry and pharmacology. This compound is known for its potential applications in drug delivery systems, membrane biology, and as an emulsifier in topical formulations. This article explores the biological activity of sodium DPPG, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Sodium DPPG has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 148439-06-9

- Molecular Formula : C37H72NaO9P

- Molecular Weight : 685.97 g/mol

The compound features a glycerol backbone with two hexadecanoyloxy groups and a phosphate group attached to a hydroxyethyl moiety. This structure imparts amphiphilic properties, making it suitable for various biological applications.

Membrane Interaction

Sodium DPPG exhibits significant interactions with biological membranes due to its phospholipid nature. It can integrate into lipid bilayers, influencing membrane fluidity and permeability. Studies have shown that phospholipids like DPPG can modulate the activity of membrane proteins and receptors, thereby affecting cellular signaling pathways .

Drug Delivery Systems

Sodium DPPG has been investigated for its role in drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs. Its ability to form liposomes allows for encapsulation of therapeutic agents, facilitating targeted delivery and controlled release. Research indicates that formulations containing sodium DPPG can improve the pharmacokinetics of various drugs, including anticancer agents .

Cytotoxicity and Safety

The cytotoxicity profile of sodium DPPG has been evaluated in several studies. It was found to exhibit low toxicity levels in vitro at concentrations typically used in formulations. For instance, a study assessing its effects on human skin fibroblasts reported no significant cytotoxic effects at concentrations up to 100 µg/mL . Furthermore, safety assessments for food contact materials have indicated that sodium DPPG does not pose a genotoxic risk when used within recommended limits .

Case Studies

- Topical Formulations : A clinical study explored the efficacy of sodium DPPG in topical formulations aimed at repairing sun-damaged skin. The results demonstrated improved skin hydration and barrier function in participants using products containing sodium DPPG compared to controls .

- Cancer Therapy : In a preclinical model, sodium DPPG was used as a carrier for paclitaxel. The study showed enhanced tumor targeting and reduced systemic toxicity compared to free drug administration, highlighting its potential as an effective drug delivery vehicle .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 148439-06-9 |

| Molecular Weight | 685.97 g/mol |

| Amphiphilicity | Yes |

| Cytotoxicity (IC50) | >100 µg/mL |

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Esterification | DCC, DMAP | 40°C | 75–85 | ≥90% |

| Phosphorylation | PO(Cl)₃, Et₃N | 0–5°C | 60–70 | ≥85% |

| Purification | Silica gel (CHCl₃:MeOH 9:1) | RT | — | ≥98% |

Basic: Which analytical techniques are critical for structural validation and quantification of this compound?

Answer:

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms molecular weight (e.g., [M–Na]⁻ at m/z 1455.97 for C₈₁H₁₅₀NaO₁₇P₂) .

- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to resolve stereochemistry:

- ¹H: δ 4.1–4.3 ppm (glycerol backbone), δ 1.2 ppm (palmitoyl CH₂).

- ³¹P: δ –0.5 to +0.5 ppm (phosphate group).

- FTIR: Peaks at 1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (P=O) .

Advanced: How does the inverted headgroup dipole of this compound influence its interactions in lipid bilayers?

Answer:

Unlike phosphatidylcholine (PC) lipids with outward dipole moments, the 2-hydroxyethyl phosphate group creates an inward dipole, altering membrane curvature and protein binding.

- Experimental Design: Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Compare with DOCP (a structurally similar lipid with anti-fouling properties) .

- Contradictions: Some studies report strong dipole-mediated adhesion to PC membranes, while others observe repulsion. Resolve via neutron reflectometry to map headgroup orientation .

Q. Table 2: Dipole Orientation Effects

| Lipid | Headgroup Charge | Membrane Curvature | Protein Adhesion |

|---|---|---|---|

| PC | Neutral | Planar | High |

| Sodium (2R)...phosphate | Negative (-1) | Convex | Low (anti-fouling) |

Advanced: What methodologies are used to assess its role in stabilizing lipid nanoparticles (LNPs) for mRNA delivery?

Answer:

- Formulation: Incorporate the compound (5–20 mol%) into LNPs with ionizable lipids (e.g., ALC-0315) and cholesterol. Optimize via microfluidics (flow rate ratio 3:1 aqueous:lipid phase).

- Stability Testing: Use dynamic light scattering (DLS) for size (target: 80–100 nm) and zeta potential (-10 to -20 mV). Long-term stability assessed at 4°C over 28 days .

- Functional Validation: Transfection efficiency in HEK293 cells, comparing with DSPC-based LNPs .

Advanced: How can researchers resolve contradictions in reported antifungal mechanisms of aliphatic phosphate derivatives?

Answer:

Conflicting data may arise from differences in fungal membrane composition (e.g., ergosterol content in Fusarium vs. Candida).

- Experimental Design:

Q. Table 3: Antifactivity Against Phytopathogens

| Pathogen | MIC (µg/mL) | Mechanism | Reference |

|---|---|---|---|

| Fusarium oxysporum | 12.5 | Sterol disruption | |

| Alternaria alternata | 25.0 | Membrane permeabilization |

Basic: What protocols mitigate hydrolysis during storage of this compound?

Answer:

- Storage Conditions: Dissolve in chloroform/methanol (2:1), aliquot under argon, and store at −80°C. Avoid repeated freeze-thaw cycles.

- Stability Monitoring: Track degradation via TLC (Rf 0.4, hexane:ethyl acetate 1:1) and quantify free phosphate using Malachite Green Assay .

Advanced: How to analyze contradictory data on membrane adhesion in dipole interaction studies?

Answer:

Conflicting results may stem from pH-dependent charge variations or bilayer asymmetry.

- Resolution Strategies:

- Atomic Force Microscopy (AFM): Measure adhesion forces at pH 5.5 vs. 7.4.

- Asymmetric Bilayers: Construct using vesicle fusion (e.g., PC inner leaflet, target lipid outer leaflet) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.